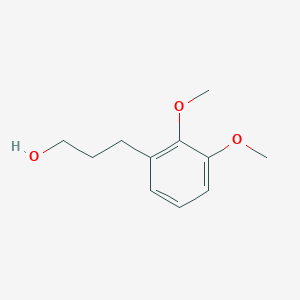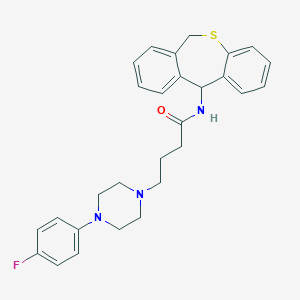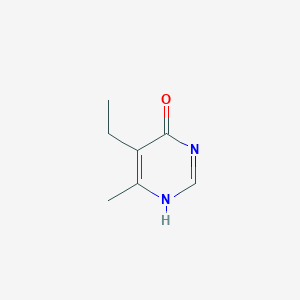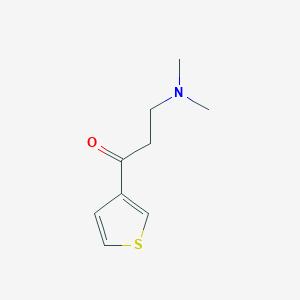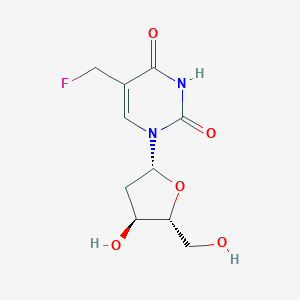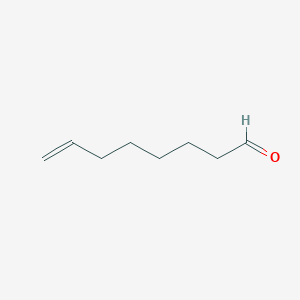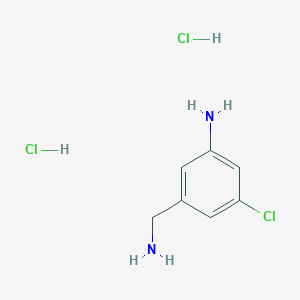
3-(Aminomethyl)-5-chloroaniline dihydrochloride
Übersicht
Beschreibung
3-(Aminomethyl)-5-chloroaniline dihydrochloride, or AMC, is an organic compound with a variety of uses in scientific research. It is a white, crystalline solid that is soluble in water, alcohol and most organic solvents. AMC is a derivative of aniline and is used in a variety of laboratory experiments, including as a reagent in organic synthesis and as a biochemical research tool.
Wissenschaftliche Forschungsanwendungen
Applications in Bioremediation and Biochemical Processes
Biodegradation by Marine Bacteria Chloroanilines, which include compounds similar to 3-(Aminomethyl)-5-chloroaniline dihydrochloride, serve as intermediate products in various industries such as herbicides, azo-dyes, and pharmaceuticals. However, their potential as pollutants has prompted research into bioremediation. A study by Kang and Kim (2007) identified a marine bacterium, Pseudomonas sp., capable of degrading chloroaniline compounds including 3,4-DCA. This strain exhibited significant catechol 2,3-dioxygenase activity when exposed to 3,4-DCA, highlighting its potential in bioremediation efforts to reduce pollution from such compounds (Kang & Kim, 2007).
Photostable Derivatives and Photoheterolysis In a study focusing on derivatives of chloroanilines, Guizzardi et al. (2001) found that while 4-Chloroaniline and its derivatives are photostable in non-polar environments, they undergo photoheterolysis in polar media. This reaction involves the formation of triplet phenyl cations and showcases the potential of these compounds in photochemical applications, including the formation of various substituted products through electrophilic substitution (Guizzardi et al., 2001).
Synthesis and Pharmacological Exploration The compound has been a subject of various synthesis and pharmacological studies. For instance, Agababyan et al. (2002) detailed the synthesis of dihydrochlorides related to hexanediones and their structural characterization, emphasizing the significance of these compounds in pharmaceutical contexts (Agababyan et al., 2002). Similarly, research by Al-Adiwish et al. (2017) involved synthesizing pyrazolo[1,5-a]pyrimidines from related compounds, assessing their antibacterial, antifungal, and cytotoxic properties against breast cancer cells (Al-Adiwish et al., 2017).
Applications in Material Sciences and Organic Electronics
Photovoltaic Properties and Applications Zeyada, El-Nahass, and El-Shabaan (2016) investigated the photovoltaic properties of quinoline derivatives, including chloroaniline-based compounds. The study underscored the potential of these compounds in fabricating organic-inorganic photodiode devices, indicating their significance in the development of electronic materials and devices (Zeyada et al., 2016).
Structural Properties and Interactions Research on the structural properties and interactions of chloroaniline derivatives, such as the study by Chi et al. (2009), provides insight into the molecular configurations and intermolecular forces, crucial for understanding and designing materials for various applications (Chi et al., 2009).
Eigenschaften
IUPAC Name |
3-(aminomethyl)-5-chloroaniline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2.2ClH/c8-6-1-5(4-9)2-7(10)3-6;;/h1-3H,4,9-10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXSBXNHFVUMBOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N)Cl)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00541524 | |
| Record name | 3-(Aminomethyl)-5-chloroaniline--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00541524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102677-75-8 | |
| Record name | 3-(Aminomethyl)-5-chloroaniline--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00541524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


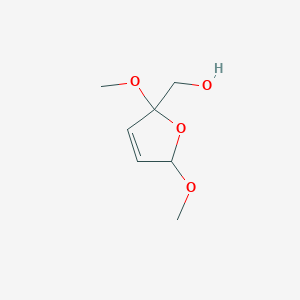

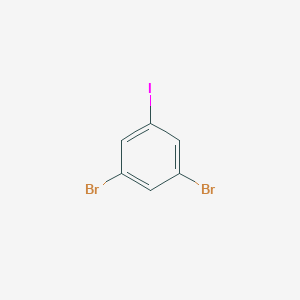


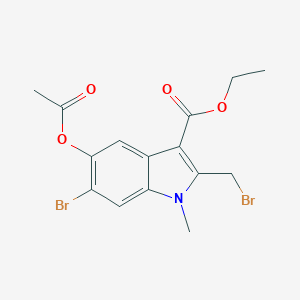
![3-amino-N-[2-(2-hydroxyethylsulfonyl)ethyl]benzamide](/img/structure/B9822.png)
